4-{[(4-Methoxyphenyl)sulfanyl]methyl}morpholine
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Overview
Description
4-{[(4-Methoxyphenyl)sulfanyl]methyl}morpholine is an organic compound that features a morpholine ring substituted with a methoxyphenyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Methoxyphenyl)sulfanyl]methyl}morpholine typically involves the reaction of morpholine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Methoxyphenyl)sulfanyl]methyl}morpholine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Corresponding reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(4-Methoxyphenyl)sulfanyl]methyl}morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(4-Methoxyphenyl)sulfanyl]methyl}morpholine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-Methoxyphenyl)sulfanyl]methyl}aniline
- 4-{[(4-Morpholinylmethyl)sulfanyl]methyl}morpholine
Uniqueness
4-{[(4-Methoxyphenyl)sulfanyl]methyl}morpholine is unique due to the presence of both a morpholine ring and a methoxyphenyl sulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
6631-81-8 |
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Molecular Formula |
C12H17NO2S |
Molecular Weight |
239.34 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)sulfanylmethyl]morpholine |
InChI |
InChI=1S/C12H17NO2S/c1-14-11-2-4-12(5-3-11)16-10-13-6-8-15-9-7-13/h2-5H,6-10H2,1H3 |
InChI Key |
YRPQCDHPXRDKEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SCN2CCOCC2 |
Origin of Product |
United States |
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